3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[4-(benzenesulfonyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-13-17-18-15-7-8-16(19-22(13)15)20-9-11-21(12-10-20)25(23,24)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGWGBBCNVRKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methyl-triazolo[4,3-b]pyridazine
The triazolo[4,3-b]pyridazine core is typically synthesized via cyclization of hydrazine derivatives with pyridazine precursors. According to patent CA1249276A, the process begins with 5-substituted pyridazin-3-ones (e.g., 5-phenylpyridazin-3-one ). Treatment with phosphorus oxychloride converts the ketone to a 3-chloropyridazine intermediate (3-chloro-5-phenylpyridazine ), which reacts with hydrazine hydrate at 60–90°C under inert atmosphere to yield 3-hydrazino-5-phenylpyridazine . Cyclization with orthoesters (e.g., ethyl orthoacetate) in n-butanol under reflux forms the triazolo ring (Figure 1).
Reaction Conditions :
- Hydrazination : 4–8 hours, 60–90°C, hydrazine hydrate excess.
- Cyclization : 3–10 hours reflux in n-butanol with diethyl azidodicarboxylate.
Piperazine Substitution at Position 6
Nucleophilic Aromatic Substitution
The 6-position of the triazolo[4,3-b]pyridazine core is functionalized via nucleophilic substitution. In a protocol analogous to the synthesis of 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine , 3-methyl-6-chloro-triazolo[4,3-b]pyridazine reacts with piperazine derivatives. The reaction employs ethanol under reflux (4 hours) with a 1:1.2 molar ratio of triazolo-chloro intermediate to piperazine.
Key Modifications :
- Solvent Optimization : Ethanol or DMF improves yield (70–85%) compared to THF.
- Temperature : Prolonged reflux (6–8 hours) ensures complete substitution.
Piperazine Sulfonylation
Introduction of Phenylsulfonyl Group
The final step involves sulfonylation of the piperazine nitrogen using benzenesulfonyl chloride . A method adapted from PMC7236252 uses dichloromethane or THF as the solvent, with triethylamine as a base. The reaction proceeds at room temperature for 24 hours, achieving yields of 55–75%.
Procedure :
- Dissolve 3-methyl-6-(piperazin-1-yl)-triazolo[4,3-b]pyridazine (1 equiv) in anhydrous DCM.
- Add benzenesulfonyl chloride (1.2 equiv) and triethylamine (2 equiv).
- Stir at 25°C for 24 hours, followed by aqueous workup and column purification.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
While no crystal structure of the target compound is reported, analogous compounds (e.g., 3-chloro-6-piperazinylpyridazines ) exhibit chair conformations in piperazine rings and planar triazolo-pyridazine systems.
Comparative Synthesis Routes
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Desulfonylated derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant anticancer properties. They have been shown to inhibit the phosphorylation of AKT in human cancer cells, affecting the PI3K/AKT/mTOR signaling pathway. This modulation leads to reduced proliferation and increased apoptosis in cancer cells .
Neuroprotective Effects
The compound has demonstrated inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. This activity is relevant for neurodegenerative diseases such as Alzheimer's disease, where MAO activity contributes to neurotoxicity. Additionally, it exhibits inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in cognitive enhancement and neuroprotection .
Anti-inflammatory Properties
The structural features of this compound allow it to interact with inflammatory pathways. Derivatives of pyridazines and pyridazinones have shown analgesic and anti-inflammatory activities without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). This positions the compound as a candidate for developing safer anti-inflammatory therapies .
Case Studies
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-Methyl-6-(4-(ethylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its phenylsulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, potentially leading to improved therapeutic effects compared to its analogs.
Biological Activity
3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : [1,2,4]triazolo[4,3-b]pyridazine
- Substituents : A methyl group at position 3 and a phenylsulfonyl piperazine moiety.
Chemical Formula
- Molecular Formula : CHNOS
- Molecular Weight : 342.41 g/mol
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. In vitro studies have shown significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) with IC values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates:
- Broad-Spectrum Activity : It has shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be notably lower than those of standard antibiotics, suggesting a potential role as an alternative antimicrobial agent .
Neuropharmacological Effects
Explorations into the neuropharmacological effects of this compound reveal:
- Serotonin Receptor Modulation : Similar derivatives have been identified as selective serotonin reuptake inhibitors (SSRIs), which may contribute to their antidepressant effects. Studies indicate that these compounds can enhance serotonin levels in synaptic clefts by inhibiting reuptake mechanisms .
Study 1: Antitumor Efficacy
In a study published in Cancer Research, a derivative of the compound was tested against human breast cancer cells. The results showed:
- Inhibition Rate : Over 70% inhibition of cell proliferation at concentrations of 10 µM.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting induction of apoptosis.
Study 2: Antimicrobial Properties
A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus:
- Results : The compound exhibited an MIC of 0.5 µg/mL, significantly outperforming traditional antibiotics like penicillin.
- : This suggests potential for development into a new class of antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | IC / MIC (µM) | Reference |
|---|---|---|---|
| Antitumor | High | 5 - 15 | |
| Antimicrobial | Moderate | 0.5 | |
| Neuropharmacological | Significant | N/A |
Table 2: Mechanistic Pathways
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspases |
| Serotonin Modulation | Inhibition of serotonin reuptake |
| Antibacterial Action | Disruption of bacterial cell walls |
Q & A
What are the key structural features of 3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and how do they influence its synthetic strategy?
The compound features a triazolo-pyridazine core fused with a piperazine ring and a phenylsulfonyl group. The sulfonyl group enhances polarity and potential receptor binding, while the triazole and pyridazine rings contribute to π-π stacking and hydrogen-bonding interactions. Synthesis typically involves coupling the triazolo-pyridazine scaffold with a sulfonylated piperazine derivative under reflux in solvents like ethanol or DMF, followed by purification via column chromatography .
What purification techniques are recommended for isolating this compound, and how do they impact yield and purity?
Common methods include:
- Column chromatography : Optimized using silica gel and gradient elution (e.g., ethyl acetate/hexane) to separate polar byproducts .
- Recrystallization : Employing solvents like methanol or acetonitrile to enhance crystalline purity .
Yield and purity depend on solvent selection, gradient steepness, and the compound’s solubility profile.
How can researchers optimize reaction conditions to improve synthetic yields of this compound?
Key variables include:
- Temperature : Reflux (~80–100°C) to accelerate coupling reactions .
- Catalysts : Use of bases (e.g., NaH) to deprotonate intermediates and facilitate nucleophilic substitution .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency .
Yield optimization requires iterative adjustment of these parameters and monitoring via TLC or HPLC .
How should researchers address contradictory bioactivity data between this compound and structural analogs?
Contradictions may arise from substituent effects. For example:
- Piperazine modifications : 4-Ethylbenzenesulfonyl groups (vs. phenylsulfonyl) may alter receptor affinity due to steric or electronic differences .
- Pyridazine substitutions : Methyl groups at position 3 enhance stability but may reduce solubility, affecting in vitro activity .
Comparative assays (e.g., kinase inhibition or receptor binding) and computational docking can clarify structure-activity relationships (SAR) .
What analytical methods are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : Assigns protons (e.g., triazole NH at δ 8.5–9.0 ppm) and confirms regiochemistry .
- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., m/z 412.5 for C20H24N6O2S) and detects impurities .
- X-ray crystallography : Resolves 3D conformation, particularly for sulfonyl-piperazine orientation .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Tools like ICReDD’s quantum chemical reaction path searches predict feasible synthetic routes, while molecular dynamics simulations assess binding to targets (e.g., kinase ATP pockets). For example, docking studies may prioritize derivatives with extended hydrophobic substituents to improve affinity .
What structural modifications are most promising for SAR studies of this compound?
- Sulfonyl group replacement : Substituting phenylsulfonyl with heteroaryl groups (e.g., pyridyl) to modulate electronic effects .
- Piperazine ring expansion : Testing diazepane or morpholine analogs for conformational flexibility .
- Triazole N-alkylation : Introducing methyl or propargyl groups to enhance metabolic stability .
What solvent systems are suitable for solubility and formulation studies of this compound?
The compound’s logP (~2.5–3.0) suggests moderate hydrophobicity. Suitable solvents include:
- In vitro assays : DMSO (≤0.1% to avoid cytotoxicity) .
- In vivo formulations : PEG-400/water mixtures for enhanced bioavailability .
Which biological targets are most plausibly associated with this compound’s mechanism of action?
- Kinase inhibition : Structural analogs (e.g., TAK1 and p38 MAPK inhibitors) suggest kinase binding via ATP-competitive interactions .
- GPCR modulation : The piperazine moiety may target serotonin or dopamine receptors, common in sulfonamide derivatives .
How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by HPLC to quantify degradation products .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C typical for sulfonamides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
